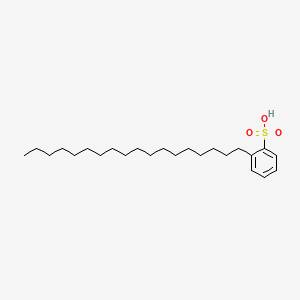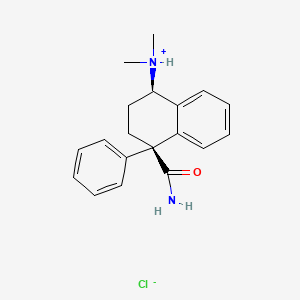![molecular formula C36H60N4O10S2 B13783355 1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) CAS No. 67905-14-0](/img/structure/B13783355.png)
1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) is a complex organic compound with a unique structure It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and multiple aminium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the aminium groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanaminium, 3-[(9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl)amino]-N,N-dimethyl-N-propyl-, bromide
- 1-Propanaminium, 3-[(4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-N,N,N-trimethyl-, methylsulfate
Uniqueness
1-Propanaminium, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate) stands out due to its unique structure, which combines an anthracene core with multiple aminium groups. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Número CAS |
67905-14-0 |
|---|---|
Fórmula molecular |
C36H60N4O10S2 |
Peso molecular |
773.0 g/mol |
Nombre IUPAC |
3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;ethyl sulfate |
InChI |
InChI=1S/C32H48N4O2.2C2H6O4S/c1-7-35(8-2,9-3)23-15-21-33-27-19-20-28(34-22-16-24-36(10-4,11-5)12-6)30-29(27)31(37)25-17-13-14-18-26(25)32(30)38;2*1-2-6-7(3,4)5/h13-14,17-20H,7-12,15-16,21-24H2,1-6H3;2*2H2,1H3,(H,3,4,5) |
Clave InChI |
WKEDGSBYZJXGQP-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCCNC1=C2C(=C(C=C1)NCCC[N+](CC)(CC)CC)C(=O)C3=CC=CC=C3C2=O.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


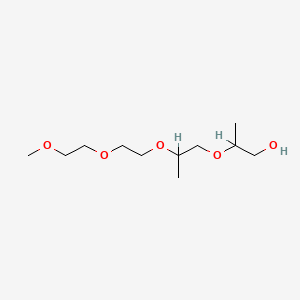
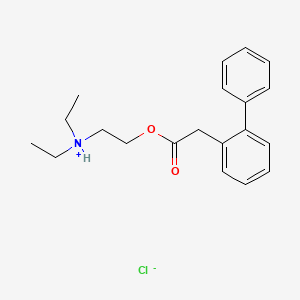
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
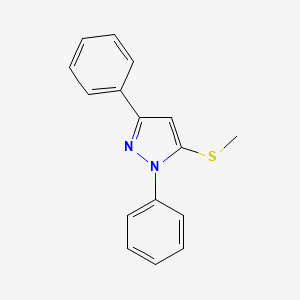
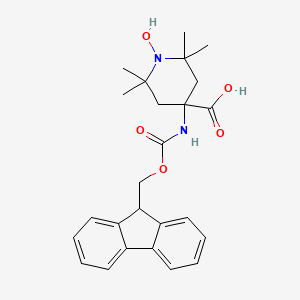
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
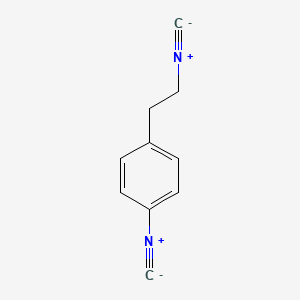
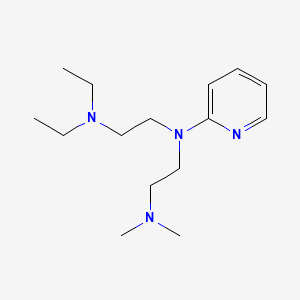
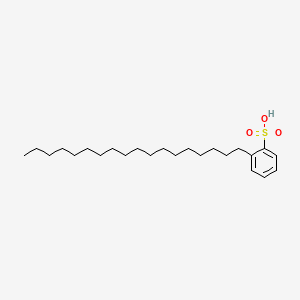
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
(2-propanolato)-](/img/structure/B13783339.png)
